Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is a chiral compound with the molecular formula and a molecular weight of 194.25 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a cyclohexanol structure, which imparts unique chemical properties and potential biological activities. It is primarily utilized as a chiral building block in organic synthesis, particularly in the development of complex organic molecules and pharmaceuticals.
The compound is synthesized through various chemical processes and is available from chemical suppliers for research purposes. Its unique structure and properties make it a subject of interest in both academic and industrial research settings.
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- falls under the category of alcohols due to the presence of a hydroxyl group (-OH) in its structure. It is also classified as a chiral compound, which is significant in asymmetric synthesis and drug development.
The synthesis of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- typically involves the reduction of its corresponding ketone precursor, 2-(4-fluorophenyl)cyclohexanone. A common method for this reduction is catalytic hydrogenation, where hydrogen gas is introduced in the presence of a chiral catalyst to ensure the desired stereochemistry is achieved.
The molecular structure of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- features a cyclohexanol backbone with a fluorophenyl substituent. The stereochemistry is defined by the configuration at the chiral centers.
The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it advantageous in drug design.
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reagents significantly influences the reaction pathways and outcomes .
The mechanism of action for Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- involves its interaction with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. Additionally, the fluorophenyl group may interact with hydrophobic pockets within proteins, potentially modulating various biochemical pathways .
Relevant data on melting points or specific heat capacities may be obtained from detailed chemical databases or experimental studies .
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- has diverse applications across various fields:
Biocatalytic approaches have emerged as powerful tools for the stereoselective synthesis of chiral building blocks relevant to Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-. Engineered hemoproteins, particularly myoglobin catalysts, enable asymmetric cyclopropanation reactions critical for constructing the stereodefined cyclohexanol scaffold. These catalysts facilitate carbene transfer to olefinic substrates using diazo compounds, achieving high stereocontrol through precisely engineered active sites. In recent advancements, myoglobin variants have demonstrated exceptional activity in cyclopropanating fluorinated styrene derivatives—structurally analogous precursors to 2-(4-fluorophenyl)cyclohexanol. For instance, α-difluoromethyl alkenes undergo cyclopropanation with ethyl diazoacetate to yield fluorinated cyclopropanes with >99% diastereomeric excess (de) and enantiomeric excess (ee) under optimized conditions [5]. This methodology is particularly valuable for introducing fluorinated aromatic moieties characteristic of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-, as the fluorophenyl group significantly influences pharmacological properties through enhanced membrane permeability and metabolic stability.
The reaction mechanism involves the generation of a carbene intermediate from ethyl diazoacetate at the heme iron center, followed by stereoselective transfer to the alkene substrate. This process is highly dependent on the electronic and steric properties of both the carbene precursor and the olefin. For electron-deficient fluorinated olefins such as 4-fluorostyrene derivatives, engineered myoglobin catalysts overcome inherent reactivity challenges through optimized active-site architecture, enabling near-quantitative conversion (97%) with exceptional stereoselectivity [5]. This biocatalytic cyclopropanation serves as a strategic entry point to Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- via ring-opening or functional group interconversion of the resulting cyclopropane intermediates.
Table 1: Performance of Myoglobin Variants in Fluorinated Olefin Cyclopropanation
Myoglobin Variant | Yield (%) | Turnover Number (TON) | Diastereomeric Excess (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Wild-type | 37 | 185 | 79 | 5 |
His64Val/Val68Ala | 97 | 485 | 97 | >99 |
His64Ala/Val68Ala | 26 | 130 | 99 | 98 |
His64Val/Val68Phe | 21 | 105 | 76 | -4 |
His64Val/Val68Ala* | 30 | 3,000 | 96 | 98 |
His64Val/Val68Ala** | 87 | 435 | >99 | >99 |
Catalyst-limited conditions; *45-mg scale reaction [5]
Enzyme engineering represents a cornerstone strategy for optimizing the diastereomeric ratio in the synthesis of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-. Rational mutagenesis of myoglobin catalysts focuses on distal heme pocket residues to control substrate orientation and transition-state stabilization. As demonstrated in Table 1, the double variant His64Val/Val68Ala synergistically enhances both activity and stereoselectivity compared to single mutants. The Val68Ala mutation primarily enhances stereocontrol by reducing steric bulk near the heme, creating a more accommodating chiral environment for the fluorinated substrate. Concurrently, the His64Val mutation replaces the histidine residue with a less coordinating valine, improving carbene formation efficiency and refining enantioselectivity from 91% to >99% ee [5].
This synergistic optimization enables the biocatalyst to achieve a remarkable 3,000 turnover number while maintaining 96% de and 98% ee under catalyst-limited conditions. Notably, the stereoselectivity enhancement directly translates to scalable synthesis, with an 87% isolated yield of enantiopure cyclopropanated product on gram-scale reactions [5]. For Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-, such diastereomeric ratio optimization is crucial because the trans configuration between the fluorophenyl and hydroxyl groups dictates the molecule's three-dimensional conformation and biological interactions. Computational modeling of transition state geometries reveals that the engineered active site forces the fluorinated aryl group into a prochiral pocket, differentiating the enantiotopic faces of the alkene precursor [5]. This spatial control ensures preferential formation of the (1R,2S) diastereomer through a rigid, chiral environment that minimizes rotameric flexibility during the carbon-carbon bond-forming step.
Whole-cell biocatalysis further demonstrates the robustness of engineered systems, with Escherichia coli expressing His64Val/Val68Ala myoglobin maintaining 96% de and >99% ee in cyclopropanation reactions [5]. However, cell density optimization reveals a bell-shaped yield curve, peaking at OD₆₀₀ = 10 due to competing cellular metabolism of the diazo reagent at higher densities. This finding underscores the importance of bioprocess parameters alongside protein engineering for maximizing diastereoselectivity in the synthetic pathway toward Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-.
Carbene transfer chemistry provides a versatile platform for accessing structurally diverse Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- derivatives through stereospecific transformations. Engineered myoglobin-catalyzed carbene transfer from ethyl diazoacetate to fluorinated styrenes generates enantiomerically enriched cyclopropanes that serve as synthetic equivalents to cyclohexanone precursors. Subsequent ring-expansion or functional group manipulation of these strained carbocycles enables efficient construction of the trans-1,2-disubstituted cyclohexanol scaffold. The reaction exhibits broad substrate scope, accommodating various para-substituted styrenes, including the 4-fluorophenyl variant essential for the target molecule [5].
Recent methodological advancements demonstrate that sulfonylcyclopropanols—accessible via stereoselective carbene transfer—function as modular cyclopropanone equivalents for synthesizing complex cyclohexanol derivatives [8]. These intermediates participate in diverse reaction manifolds:
For Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-, the electrophilic homoenolate behavior of sulfonylcyclopropanols offers a particularly strategic synthetic pathway. These compounds function as ring-opened 2- or 3-carbon linchpin reagents, enabling stereocontrolled coupling between the fluorinated aryl moiety and cyclohexanol precursors. The inherent chirality of the cyclopropane intermediate dictates the relative stereochemistry of the final cyclohexanol product through conservation of stereochemical information during ring expansion or fragmentation sequences [8]. This approach represents the first general enantioselective route to cyclopropanone equivalents, unlocking novel disconnections for synthesizing stereodefined cyclohexanols bearing fluorinated aryl substituents.
The synthetic utility of carbene transfer is further exemplified in formal syntheses of fluorinated bioactives, including transient receptor potential vanilloid 1 inhibitors containing difluoromethyl bioisosteres [5]. This application highlights the relevance of these methodologies for preparing Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- and related compounds with potential pharmacological activities. The combination of biocatalytic cyclopropanation and transition metal-catalyzed C–C activation provides a powerful two-step strategy for converting simple fluorinated alkenes into enantioenriched cyclohexanol derivatives with precise stereocontrol.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7